molecular formula C15H18N4O2 B2626911 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1798661-58-1

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2626911
M. Wt: 286.335
InChI Key: QPFFPRVFGZLNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

Triazole derivatives are synthesized through various chemical reactions and are studied for their biological activities. For instance, new 1H-1,2,4-triazole derivatives containing pyridine units have been explored for their antibacterial and plant growth regulatory activities. Such compounds demonstrate significant antifungal and plant growth regulatory activities, highlighting the potential of triazole derivatives in agricultural and microbiological research (Jian‐Bing Liu et al., 2007).

Heterocyclic Chemistry and Antifungal Activities

In the realm of heterocyclic chemistry, compounds containing the 1,2,3-triazole moiety have attracted attention for their antifungal properties. For example, certain pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines incorporating the 1,2,3-triazole moiety have been synthesized and shown to possess promising antitrypanosomal activity (Nadia A. Abdelriheem et al., 2017).

properties

IUPAC Name

2-(2-methylphenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-4-2-3-5-14(12)21-11-15(20)18-8-6-13(10-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFPRVFGZLNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

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